molecular formula C21H19N3O3S B2935361 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 378202-46-1

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2935361
CAS RN: 378202-46-1
M. Wt: 393.46
InChI Key: KWVUTMYSNIAXEB-NTCAYCPXSA-N
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Description

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds related to "(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile" have been explored to understand their physical and chemical properties. Studies detail the synthesis of E and Z isomers and their structural characterization using X-ray diffraction, highlighting their potential in further scientific investigations (Shinkre et al., 2008).

Chemical Reactions and Modifications

The chemical behavior of acrylonitrile derivatives under various conditions has been investigated, revealing insights into their reactivity. For instance, the reduction of similar acrylonitrile compounds has been studied, showing the formation of specific derivatives, which could have implications in synthetic chemistry and material science (Frolov et al., 2005).

Material Science and Engineering

The modification of materials through reactions involving acrylonitrile derivatives has been explored. This includes the development of hydrogels and polymers for various applications, such as medical devices and antibacterial surfaces. These studies demonstrate the compound's versatility in creating new materials with desirable properties (Aly & El-Mohdy, 2015).

Biological and Pharmaceutical Research

While excluding direct references to drug use and side effects, the compound's derivatives have been synthesized and evaluated for their potential in biological applications. This includes the synthesis of aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some studies examining their cytotoxicity against cancer cells, showcasing the compound's potential in pharmaceutical research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-25-17-7-4-14(5-8-17)18-13-28-21(24-18)15(11-22)12-23-16-6-9-19(26-2)20(10-16)27-3/h4-10,12-13,23H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVUTMYSNIAXEB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.